Neuropeptide SF (human)

説明

Neuropeptide SF (human) is a small proteinaceous substance produced and released by neurons. It is part of the neuropeptide family, which plays a crucial role in modulating neural activity and influencing various physiological processes. Neuropeptide SF is involved in regulating functions such as cell signaling, stress response, and behavioral modulation.

準備方法

Synthetic Routes and Reaction Conditions: Neuropeptide SF can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of neuropeptide SF involves large-scale SPPS, followed by purification and characterization. The process is optimized for yield and purity, ensuring the peptide meets the required standards for research and therapeutic applications.

化学反応の分析

Types of Reactions: Neuropeptide SF undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues, stabilizing the peptide structure.

Reduction: Breaks disulfide bonds, leading to a linear peptide form.

Substitution: Amino acid residues can be substituted to create peptide analogs with altered properties.

Common Reagents and Conditions:

Oxidation: Performed using oxidizing agents like hydrogen peroxide or iodine.

Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Conducted during SPPS by incorporating different amino acids at specific positions.

Major Products Formed:

Oxidized Neuropeptide SF: Contains disulfide bonds, enhancing stability.

Reduced Neuropeptide SF: Linear form without disulfide bonds.

Substituted Analogs: Peptides with modified amino acid sequences, potentially altering biological activity.

科学的研究の応用

Neuropeptide SF has diverse applications in scientific research:

Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.

Biology: Investigates its role in neural signaling, stress response, and behavioral modulation.

Medicine: Explores therapeutic potential in treating neurological disorders, stress-related conditions, and behavioral abnormalities.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用機序

Neuropeptide SF exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on target cells. This interaction triggers intracellular signaling pathways, leading to changes in cellular activity. The peptide modulates neural activity, influencing processes such as stress response, anxiety, and behavior. The exact molecular targets and pathways involved are still under investigation, but they likely include modulation of neurotransmitter release and receptor activity.

類似化合物との比較

Neuropeptide SF is unique among neuropeptides due to its specific receptor interactions and physiological effects. Similar compounds include:

Neuropeptide Y: Involved in regulating appetite, anxiety, and circadian rhythms.

Substance P: Plays a role in pain perception and inflammation.

Opioid Peptides (e.g., Enkephalins, Dynorphins): Modulate pain, reward, and addictive behaviors.

Neuropeptide SF stands out due to its distinct receptor binding and specific role in stress and behavioral modulation.

生物活性

Neuropeptide SF (NPSF), also known as human FMRFamide-related neuropeptide, is an endogenous peptide that plays a significant role in various physiological processes, particularly in pain modulation and endocrine functions. This article explores the biological activity of NPSF, its receptor interactions, and implications for therapeutic applications.

Overview of Neuropeptide SF

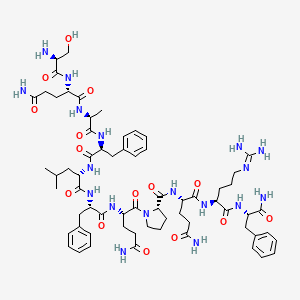

NPSF is classified as an anti-opioid peptide that interacts with orphan G-protein-coupled receptors, specifically the HLWAR77 receptor (also referred to as NPFF2). The biological activity of NPSF is characterized by its ability to modulate pain responses and influence endocrine functions. The peptide has a molecular formula of C₆₅H₉₄N₁₈O₁₅ and a molecular weight of approximately 1,355.4 Da, with a notable C-terminal amide modification at Phe-11 .

NPSF exerts its effects primarily through the activation of G-protein-coupled receptors (GPCRs). Upon binding to its receptor, NPSF initiates a cascade of intracellular signaling events that can lead to various physiological outcomes. The potency of NPSF at the NPFF2 receptor is highlighted by an effective concentration (EC50) value of 0.39 nM, indicating its strong biological activity .

Table 1: Biological Activity of Neuropeptide SF

| Parameter | Value |

|---|---|

| Molecular Formula | C₆₅H₉₄N₁₈O₁₅ |

| Molecular Weight | 1,355.4 Da |

| Receptor | NPFF2 (HLWAR77) |

| EC50 | 0.39 nM |

| Function | Pain modulation |

Physiological Functions

- Pain Modulation : NPSF has been implicated in both pro- and anti-nociceptive effects. Studies indicate that it can inhibit morphine-induced analgesia, suggesting a complex role in pain pathways .

- Endocrine Regulation : NPSF influences hormone release and may play a role in stress responses and metabolic regulation .

- Behavioral Effects : Research has shown that NPSF can affect locomotor activity and anxiety-like behaviors in animal models, indicating its potential role in modulating mood and behavior .

Study 1: Pain Modulation

A study investigating the effects of NPSF on pain modulation demonstrated that administration of NPSF could significantly alter pain perception in rodent models. The results indicated that NPSF could inhibit morphine's analgesic effects, suggesting its involvement in opioid tolerance mechanisms .

Study 2: Behavioral Analysis

In vivo experiments revealed that supraspinal administration of NPSF led to increased locomotor activity in mice. This effect was dose-dependent, with significant increases observed at doses as low as 0.1 nmole/mouse. The findings suggest that NPSF plays a crucial role in regulating motor functions and possibly anxiety responses .

Future Directions

Research into neuropeptides like NPSF is expanding due to their complex roles in physiology and potential therapeutic applications. Future studies should focus on:

- Mechanistic Insights : Further elucidation of the signaling pathways activated by NPSF.

- Therapeutic Applications : Exploration of NPSF analogs for pain management and treatment of mood disorders.

- Clinical Trials : Testing the efficacy and safety of NPSF-related therapies in human subjects.

Q & A

Basic Research Questions

Q. What are the primary physiological roles of Neuropeptide SF (human) in the central nervous system, and how can researchers design experiments to investigate these roles?

Neuropeptide SF (human) is an endogenous antiopiate neuropeptide and a potent agonist of NPFF1 and NPFF2 receptors, with demonstrated roles in modulating arousal, anxiety, and pain responses . To study its physiological functions, researchers can employ in vitro models (e.g., receptor binding assays using HEK-293 cells transfected with NPFF receptors) or in vivo models (e.g., behavioral assays in rodents measuring anxiety-like behaviors). Methodological considerations include:

- Using radiolabeled Neuropeptide SF to quantify receptor affinity (e.g., competitive binding assays with values ).

- Validating functional activity via calcium mobilization assays or cAMP inhibition studies.

- Controlling for interspecies variability, as Neuropeptide SF exhibits distinct receptor binding profiles across species .

Q. What experimental models are most suitable for studying Neuropeptide SF (human) in preclinical research?

Common models include:

- Cell-based systems : NPFF receptor-transfected cell lines for mechanistic studies (e.g., ligand-receptor interaction kinetics ).

- Rodent models : Behavioral paradigms (e.g., elevated plus maze for anxiety) combined with intracerebroventricular peptide administration .

- Ex vivo tissue preparations : Brain slice electrophysiology to assess synaptic modulation by Neuropeptide SF. Ensure ethical compliance for animal studies, including justification of sample sizes and humane endpoints .

Q. How can researchers ensure batch-to-batch consistency when synthesizing Neuropeptide SF (human) for sensitive assays?

Custom peptide synthesis often introduces variability in purity, solubility, and salt content. Mitigation strategies include:

- Requesting peptide content analysis (e.g., amino acid composition via HPLC-MS) to standardize concentrations across batches .

- Specifying TFA removal (<1%) for cell-based assays to avoid cytotoxicity .

- Pre-testing solubility in assay buffers (e.g., PBS with 0.1% BSA) to prevent aggregation.

Advanced Research Questions

Q. What advanced techniques are available to quantify Neuropeptide SF (human)-receptor interactions with high precision?

Cutting-edge methods include:

- Surface Plasmon Resonance (SPR) : Real-time kinetics analysis of binding affinity () and stoichiometry .

- All-electronic biosensors : Functionalized graphene-based sensors for label-free, bias-free quantification of ligand-receptor interactions in physiological buffers .

- Cryo-EM : Structural resolution of Neuropeptide SF-bound NPFF receptors to identify critical binding motifs .

Q. How should researchers address contradictions in experimental data related to Neuropeptide SF (human)'s dual roles in pro- and anti-nociception?

Data discrepancies may arise from receptor subtype selectivity (NPFF1 vs. NPFF2), dosage effects, or model-specific variables. Methodological solutions include:

- Dose-response profiling : Establish concentration-dependent effects using a range of 0.1–100 nM in pain models .

- Genetic knockout models : Compare wild-type and NPFF receptor-deficient mice to isolate receptor-specific pathways.

- Meta-analysis of published datasets : Use tools like PRISMA to identify confounding variables (e.g., anesthesia protocols, peptide stability ).

Q. What are best practices for ensuring reproducibility in Neuropeptide SF (human) studies, particularly in multi-omics integration?

Reproducibility requires:

- Data transparency : Share raw datasets (e.g., binding curves, RNA-seq data) via repositories like Zenodo or Figshare .

- Code availability : Provide scripts for statistical analysis (e.g., R/Python pipelines for dose-response modeling ).

- Cross-validation : Integrate transcriptomic, proteomic, and metabolomic data using platforms like STRING or MetaboAnalyst to confirm pathway consistency .

Q. How can researchers ethically translate findings from Neuropeptide SF (human) animal studies to human applications?

Key considerations include:

- Human tissue models : Use iPSC-derived neurons or postmortem brain samples to validate receptor expression patterns .

- Ethical review : Justify translational relevance in IRB protocols, emphasizing minimal risk in early-phase clinical trials .

- Dual-use compliance : Address potential misuse of antiopiate peptides in addiction research via DEA/FDA guidelines .

Q. Methodological Resources

- Synthesis Quality Control : Request peptide content and solubility analysis from vendors to minimize batch variability .

- Data Sharing : Adhere to NIH/NSE guidelines for depositing datasets and code in open repositories .

- Journal Selection : Target journals like Neuropeptides (Elsevier) with a focus on methodological rigor and interdisciplinary neurobiology .

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H94N18O15/c1-36(2)31-47(81-62(96)48(33-39-17-9-5-10-18-39)80-55(89)37(3)74-57(91)43(23-26-51(67)85)75-56(90)41(66)35-84)60(94)82-49(34-40-19-11-6-12-20-40)61(95)78-45(25-28-53(69)87)64(98)83-30-14-22-50(83)63(97)77-44(24-27-52(68)86)59(93)76-42(21-13-29-73-65(71)72)58(92)79-46(54(70)88)32-38-15-7-4-8-16-38/h4-12,15-20,36-37,41-50,84H,13-14,21-35,66H2,1-3H3,(H2,67,85)(H2,68,86)(H2,69,87)(H2,70,88)(H,74,91)(H,75,90)(H,76,93)(H,77,97)(H,78,95)(H,79,92)(H,80,89)(H,81,96)(H,82,94)(H4,71,72,73)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCAYXQBGJIAOK-UDXVSVLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H94N18O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712191 | |

| Record name | L-Seryl-L-glutaminyl-L-alanyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192387-39-6 | |

| Record name | L-Seryl-L-glutaminyl-L-alanyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。